molecular formula C5H10O2 B570555 Pivalic-d3 Acid CAS No. 95926-88-8

Pivalic-d3 Acid

Cat. No. B570555
CAS RN: 95926-88-8
M. Wt: 105.151
InChI Key: IUGYQRQAERSCNH-FIBGUPNXSA-N
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Description

Pivalic acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid with a molecular formula of (CH3)3CCO2H . It is a colorless, odiferous organic compound that is solid at room temperature . It is used as a ligand to synthesize cerium (IV) hexanuclear clusters .


Synthesis Analysis

Pivalic acid is prepared on a commercial scale by hydrocarboxylation of isobutene via the Koch reaction . Such reactions require an acid catalyst such as hydrogen fluoride. tert-Butyl alcohol and isobutyl alcohol can also be used in place of isobutene . In bacteria, one of the possible biosynthetic pathways may proceed analogously with the frequently described biosynthesis of branched amino acids .


Molecular Structure Analysis

The Pivalic acid molecule contains a total of 16 bonds. There are 6 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .


Chemical Reactions Analysis

Pivalic acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions . It is employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .


Physical And Chemical Properties Analysis

Pivalic acid has a density of 1.0±0.1 g/cm3, a boiling point of 166.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 44.4±6.0 kJ/mol and a flash point of 68.3±9.8 °C . The index of refraction is 1.420 .

Safety And Hazards

Pivalic acid is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of contact, contaminated clothing should be immediately changed, preventive skin protection should be applied, and hands and face should be washed after working with the substance .

Future Directions

Pivalic acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions . It is employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions . The coordination of the Lewis acid together with the H-bonding ability of pivalic acid were both found to be pivotal in lowering the activation energy of the C–H activation step . The transformation of pivalic acid to isobutyric and 2-methylbutyric acids opens a potential way to biodegradation of exogenous pivalic acid .

properties

CAS RN

95926-88-8

Product Name

Pivalic-d3 Acid

Molecular Formula

C5H10O2

Molecular Weight

105.151

IUPAC Name

3,3,3-trideuterio-2,2-dimethylpropanoic acid

InChI

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3

InChI Key

IUGYQRQAERSCNH-FIBGUPNXSA-N

SMILES

CC(C)(C)C(=O)O

synonyms

2,2-Dimethylpropanoic-3,3,3-d3 Acid

Origin of Product

United States

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